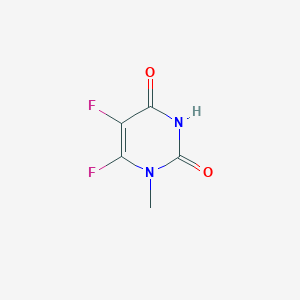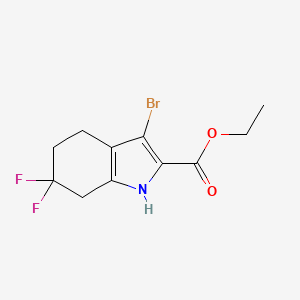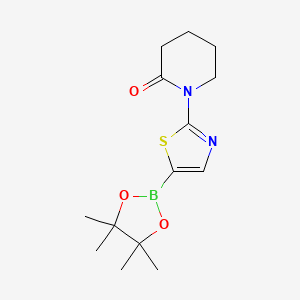
N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” is a synthetic organic compound that belongs to the class of diamines This compound features a long hexadecyl chain, a methoxybenzyl group, a methyl group, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” typically involves multi-step organic reactions. A possible synthetic route could include:
Alkylation: Starting with ethane-1,2-diamine, the first step might involve the selective alkylation of one of the amine groups with hexadecyl bromide under basic conditions to form N1-hexadecylethane-1,2-diamine.
Reductive Amination: The next step could involve the reductive amination of the remaining amine group with 4-methoxybenzaldehyde to introduce the 4-methoxybenzyl group.
Methylation: The N1 position could then be methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidinyl group or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halides, sulfonates, or nitriles could be employed under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 4-methoxybenzoic acid, while reduction of the pyrimidinyl group could produce pyrimidinylamines.
科学研究应用
Chemistry
In chemistry, “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used as a surfactant, emulsifier, or stabilizer in various formulations. Its amphiphilic nature, due to the long hydrophobic chain and polar functional groups, makes it suitable for such roles.
作用机制
The mechanism of action of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidinyl group could be involved in hydrogen bonding or π-π interactions, while the methoxybenzyl group might engage in hydrophobic interactions. The long hexadecyl chain could facilitate membrane association or penetration.
相似化合物的比较
Similar Compounds
N1-Hexadecyl-N2-(4-methoxybenzyl)ethane-1,2-diamine: Lacks the methyl and pyrimidinyl groups, potentially altering its reactivity and biological activity.
N1-Hexadecyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the methoxybenzyl and methyl groups, which could affect its solubility and interaction with biological targets.
N1-Methyl-N2-(4-methoxybenzyl)-N1-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the long hexadecyl chain, likely impacting its amphiphilic properties and industrial applications.
Uniqueness
The uniqueness of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” lies in its combination of functional groups and structural features. The presence of a long hydrophobic chain, multiple aromatic groups, and a diamine backbone provides a versatile platform for various chemical reactions and applications.
属性
分子式 |
C31H52N4O |
|---|---|
分子量 |
496.8 g/mol |
IUPAC 名称 |
N-hexadecyl-N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyrimidin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C31H52N4O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34(2)26-27-35(31-32-23-18-24-33-31)28-29-19-21-30(36-3)22-20-29/h18-24H,4-17,25-28H2,1-3H3 |
InChI 键 |
FLTPNVQXNPFNDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)

![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)

![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)

